CRT5

Vue d'ensemble

Description

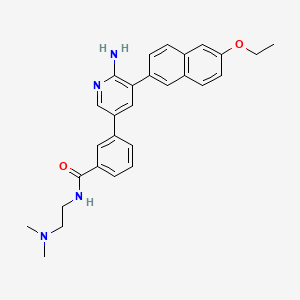

CRT5, également connu sous le nom de CRT0066051, est un composé de pyrazine benzamide. C'est un inhibiteur puissant et sélectif des isoformes de la protéine kinase D (PKD), en particulier PKD1, PKD2 et PKD3. Ce composé a montré des effets significatifs dans la réduction de la migration, de la prolifération et de la tubulogenèse des cellules endothéliales induites par le facteur de croissance endothélial vasculaire (VEGF) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CRT5 implique la formation du noyau de pyrazine benzamide. La voie de synthèse typique comprend les étapes suivantes:

Formation du noyau de pyrazine: En commençant par un précurseur de pyrazine approprié, la structure du noyau est formée par des réactions de cyclisation.

Formation de benzamide: Le noyau de pyrazine est ensuite fonctionnalisé pour introduire le groupe benzamide. Cette étape implique souvent la formation de liaison amide en utilisant des réactifs comme les carbodiimides ou des agents de couplage tels que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).

Purification: Le produit final est purifié en utilisant des techniques comme la recristallisation ou la chromatographie pour obtenir la pureté désirée.

Méthodes de production industrielle

La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela implique d'optimiser les conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chimie en flux continu pourraient être utilisées pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

CRT5 subit diverses réactions chimiques, notamment:

Oxydation: this compound peut être oxydé dans des conditions spécifiques, ce qui peut modifier son activité ou sa stabilité.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, affectant ses propriétés inhibitrices.

Substitution: Les réactions de substitution peuvent être utilisées pour modifier les parties pyrazine ou benzamide, ce qui peut conduire à des dérivés ayant des activités biologiques différentes.

Réactifs et conditions communs

Oxydation: Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Les agents réducteurs courants comprennent le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution: Des réactifs d'halogénation ou des nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés d'amine ou d'alcool.

Applications De Recherche Scientifique

Angiogenesis Studies

CRT5 has been instrumental in studying the role of PKD in angiogenesis. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that this compound effectively reduces VEGF-mediated signaling pathways, thereby providing insights into the molecular mechanisms underlying blood vessel formation.

Cancer Research

Given its ability to inhibit angiogenesis, this compound is being explored for its potential applications in cancer therapy. By disrupting the angiogenic process, this compound may limit tumor growth and metastasis, making it a candidate for further investigation in cancer treatment protocols.

Cardiovascular Research

The inhibition of PKD by this compound has implications for cardiovascular health, particularly in conditions associated with abnormal endothelial function. Researchers are examining how this compound can mitigate endothelial dysfunction and improve vascular health.

Case Studies

Mécanisme D'action

CRT5 exerts its effects by selectively inhibiting the activity of protein kinase D isoforms. It binds to the active site of PKD1, PKD2, and PKD3, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in endothelial cell migration, proliferation, and tubulogenesis .

Comparaison Avec Des Composés Similaires

Composés similaires

CRT0066101: Un autre inhibiteur de PKD avec une structure similaire mais une puissance et une sélectivité différentes.

CID755673: Un inhibiteur non compétitif de PKD avec des propriétés de liaison distinctes.

BPKDi: Un inhibiteur sélectif de PKD1 avec un échafaudage chimique différent.

Unicité de CRT5

This compound est unique en raison de sa forte puissance et de sa sélectivité pour les trois isoformes de PKD. Sa capacité à inhiber les fonctions des cellules endothéliales induites par VEGF en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Si vous avez des questions spécifiques ou si vous avez besoin de plus amples détails, n'hésitez pas à demander!

Activité Biologique

CRT5 is a novel compound identified as a specific inhibitor of Protein Kinase D (PKD), which plays a crucial role in various cellular processes, including angiogenesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on endothelial cells, and potential therapeutic applications based on diverse research findings.

This compound functions primarily by inhibiting the autophosphorylation of PKD isoforms 1 and 2 at specific serine residues (Ser916 and Ser876) following stimulation by Vascular Endothelial Growth Factor (VEGF) . This inhibition leads to a decrease in the phosphorylation of downstream substrates such as Histone Deacetylase 5 (HDAC5), cAMP-response-element-binding protein (CREB), and Heat Shock Protein 27 (HSP27) .

Key Findings

- Biochemical Inhibition : The IC50 values for this compound against PKD isoforms are remarkably low, at approximately 1 nM for PKD1, 2 nM for PKD2, and 1.5 nM for PKD3 .

- Specificity : this compound shows minimal inhibitory activity against other protein kinase C (PKC) isoforms, indicating a degree of specificity for PKD .

Effects on Endothelial Cells

This compound has been shown to significantly impact various aspects of endothelial cell function:

- Inhibition of Angiogenesis : In human umbilical vein endothelial cells (HUVECs), this compound reduced VEGF-induced migration, proliferation, and tubulogenesis. These effects mirror those observed when PKD expression is knocked down using siRNA .

- Cytotoxicity : The compound exhibits cytotoxic effects with an LD50 value of approximately 17 μM in HUVECs, comparable to its effects in cancer cell lines .

Data Table: Biological Activity of this compound

| Parameter | Value |

|---|---|

| IC50 for PKD1 | 1 nM |

| IC50 for PKD2 | 2 nM |

| IC50 for PKD3 | 1.5 nM |

| LD50 in HUVECs | 17 μM |

| Effect on VEGF-induced migration | Decreased |

| Effect on VEGF-induced tubulogenesis | Decreased |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound in both cancer and vascular diseases:

- Cancer Research : A study indicated that this compound could inhibit tumor growth by targeting PKD-mediated pathways essential for cancer cell proliferation . The specificity of this compound allows it to be used as a tool to dissect the role of PKD in cancer biology.

- Vascular Diseases : Given its role in angiogenesis, this compound may hold promise as an anti-angiogenic agent in conditions characterized by excessive vascular growth, such as diabetic retinopathy or tumor-associated angiogenesis .

Propriétés

IUPAC Name |

3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDRAUPLGHAFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.